4-(Oxan-3-yl)piperidine hydrochloride
Overview
Description
4-(Oxan-3-yl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with an oxan-3-yl group. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities. This compound, like other piperidine derivatives, is utilized in various scientific research and industrial applications.
Mechanism of Action
Target of Action
4-(Oxan-3-yl)piperidine hydrochloride is a derivative of piperidine . Piperidine and its derivatives have been observed to have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, lung cancer, prostate cancer, and others . The primary targets of these compounds are crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .
Mode of Action
Piperidine derivatives are known to regulate several crucial signaling pathways essential for the establishment of cancers . They lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Biochemical Pathways
Piperidine derivatives, including this compound, affect several biochemical pathways. They regulate signaling pathways such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These pathways are essential for the establishment and progression of cancers, and their regulation can lead to inhibition of cell migration and cell cycle arrest .
Result of Action
The result of the action of this compound is the regulation of several crucial signaling pathways, leading to the inhibition of cell migration and cell cycle arrest . This can inhibit the survivability of cancer cells, showing its potential therapeutic effects against various types of cancers .
Biochemical Analysis
Biochemical Properties
4-(Oxan-3-yl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially affecting the rate of biochemical reactions . The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate signaling pathways such as Akt/mTOR, NF-κB, and MAPK, leading to changes in cell proliferation, apoptosis, and metabolic activity. These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function and biochemical pathways.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function . Over time, the compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular processes, although the exact nature of these effects can vary.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may have therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular and physiological processes changes significantly with dosage. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can influence the overall metabolic activity within cells, affecting processes such as energy production, biosynthesis, and degradation of biomolecules. The compound’s role in these pathways is critical for understanding its broader biochemical impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its cellular location. Understanding these localization patterns is crucial for elucidating the compound’s overall biochemical effects.
Preparation Methods
The synthesis of 4-(Oxan-3-yl)piperidine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the formation of the piperidine ring through a series of reactions such as Knoevenagel condensation, Michael addition, and Mannich reactions . Industrial production methods often employ catalytic hydrogenation and cyclization reactions to achieve high yields and purity .
Chemical Reactions Analysis
4-(Oxan-3-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols or amines.
Scientific Research Applications
4-(Oxan-3-yl)piperidine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-(Oxan-3-yl)piperidine hydrochloride can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
What sets this compound apart is its unique substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other piperidine derivatives.
Properties
IUPAC Name |
4-(oxan-3-yl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-10(8-12-7-1)9-3-5-11-6-4-9;/h9-11H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDVOBQAEDPGLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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